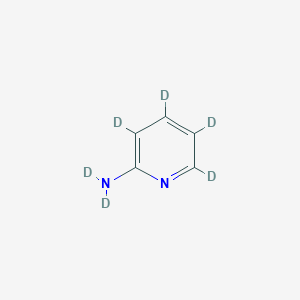

2-Aminopyridin-d6

Übersicht

Beschreibung

2-Aminopyridine is a simple, low molecular weight, and perfectly functionalized moiety known for the synthesis of diverse biological molecules .

Synthesis Analysis

2-Aminopyridine is used as an intermediate for the synthesis of diverse biological molecules. It serves as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals . An efficient and green procedure for the synthesis of 2-aminopyridines derivatives has been developed using different surfactant-containing mesoporous catalysts .Molecular Structure Analysis

2-Aminopyridine is a simple, low molecular weight, and perfectly functionalized moiety. Its simple design can be used to produce single products with minimum side reactions .Chemical Reactions Analysis

2-Aminopyridine is known for the synthesis of diverse biological molecules. Many pharmaceutical companies aim to synthesize low-molecular-weight molecules for use as pharmacophores against various biological targets .Physical and Chemical Properties Analysis

2-Aminopyridine is a white powder, leaflets, or crystals with a characteristic odor. It has a molecular weight of 94.1, a boiling point of 411°F, and a melting point of 137°F .Wissenschaftliche Forschungsanwendungen

Synthese von Diversen Biologischen Molekülen

2-Aminopyridin ist eine einfache, niedermolekulare und perfekt funktionalisierte Einheit, die für die Synthese von diversen biologischen Molekülen bekannt ist . Viele Pharmaunternehmen weltweit streben danach, niedermolekulare Substanzen zu synthetisieren, die als Pharmakophore gegen verschiedene biologische Zielstrukturen eingesetzt werden können .

Arzneimittelforschung

2-Aminopyridin kann als perfekter Lokomotiv in der Synthese und beim Ziehen solcher Moleküle in Richtung der jeweiligen pharmakologischen Ziele dienen . Der Hauptvorteil dieser Einheit ist ihr einfaches Design, das zur Herstellung von Einzelprodukten mit minimalen Nebenreaktionen verwendet werden kann .

Identifizierung von Toxizität verursachenden Metaboliten

Das exakte Gewicht der synthetisierten Verbindungen ist niedrig, was die einfache Identifizierung von Toxizität verursachenden Metaboliten in Arzneimittelforschungsprogrammen ermöglicht .

Biologische Aktivitäten

Aminopyridine gehören zu den Klassen heterocyclischer Verbindungen, die in den letzten Jahrzehnten aufgrund ihrer interessanten biologischen Aktivitäten intensiv untersucht wurden . Sie existieren in drei isomeren Formen: 2-Aminopyridin, 3-Aminopyridin und 4-Aminopyridin .

Synthese von Aminopyridin-Derivaten

Diese Studie untersucht aktuelle Fortschritte im Zusammenhang mit dem effizienten Verfahren zur Synthese verschiedener Arten von Aminopyridin-Derivaten .

Koordinationsort mit Metallen

Es werden auch die Koordinationsorte mit Metallen diskutiert .

Basizität und Elektrische Behinderung

Weitere wichtige Konzepte von Aminopyridinen, die diskutiert werden, sind Basizität, elektrische Behinderung in Bezug auf den prozentualen Ertrag der isomeren Formen .

8. Spektrale Updates zur Charakterisierung von Aminopyridinen Die Ergebnisse dieser Studie zeigen auch spektrale Updates zur Charakterisierung von Aminopyridinen .

Wirkmechanismus

Target of Action

2-Aminopyridine-d6 is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . Many pharmaceutical companies across the globe aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets .

Mode of Action

2-Aminopyridine-d6 can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals . The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions .

Biochemical Pathways

It is known that 2-aminopyridine-d6 is used in the synthesis of diverse biological molecules , suggesting that it may be involved in various biochemical pathways.

Pharmacokinetics

It is known that the exact weight of synthesised compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programmes .

Result of Action

It is known that 2-aminopyridine-d6 is used in the synthesis of diverse biological molecules , suggesting that it may have various molecular and cellular effects.

Action Environment

It is known that 2-aminopyridine-d6 is used in the synthesis of diverse biological molecules , suggesting that various environmental factors may influence its action, efficacy, and stability.

Safety and Hazards

2-Aminopyridine may form combustible dust concentrations in air. It is toxic if swallowed, harmful in contact with skin, causes skin irritation, and causes serious eye irritation . The NIOSH REL TWA is 0.5 ppm (2 mg/m3) and the OSHA PEL TWA is 0.5 ppm (2 mg/m3) .

Zukünftige Richtungen

2-Aminopyridine is a significant synthetic synthon with unique dual nucleophilic structure. It has been used in the synthesis of diverse biological molecules and has potential applications in drug discovery . New 2-aminopyrimidine derivatives have been prepared and tested for their in vitro activities against a causative organism of sleeping sickness, Trypanosoma brucei rhodesiense, as well as against a causative organism of malaria, Plasmodium falciparum NF54 .

Biochemische Analyse

Biochemical Properties

2-Aminopyridine-d6 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to enhance RNA binding when incorporated into peptide nucleic acids (PNAs) conjugated with cell-penetrating peptides . This interaction improves the cellular uptake of PNAs, making 2-Aminopyridine-d6 a valuable tool in biochemical research.

Cellular Effects

2-Aminopyridine-d6 influences various cellular processes. It has been observed to enhance the uptake of modified peptide nucleic acids in cells, leading to increased localization in cellular compartments such as nucleoli, stress granules, and P-bodies . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, making it a crucial component in studying cellular functions.

Molecular Mechanism

The molecular mechanism of 2-Aminopyridine-d6 involves its binding interactions with biomolecules. It enhances RNA binding and improves the cellular uptake of peptide nucleic acids . Additionally, 2-Aminopyridine-d6 can serve as a pharmacophore in drug discovery, aiding in the synthesis of diverse biological molecules . Its simple design allows for the production of single products with minimal side reactions, facilitating the identification of toxicity-causing metabolites.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Aminopyridine-d6 change over time. Its stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that 2-Aminopyridine-d6 remains stable under various conditions, making it suitable for long-term biochemical research

Dosage Effects in Animal Models

The effects of 2-Aminopyridine-d6 vary with different dosages in animal models. At lower doses, it enhances cellular uptake and localization of peptide nucleic acids . At higher doses, it may exhibit toxic or adverse effects, which need to be carefully monitored in experimental settings. Understanding the threshold effects and potential toxicity is essential for its safe application in research.

Metabolic Pathways

2-Aminopyridine-d6 is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . Its role in these pathways makes it a valuable tool for studying metabolic processes and identifying potential therapeutic targets.

Transport and Distribution

Within cells and tissues, 2-Aminopyridine-d6 is transported and distributed through interactions with transporters and binding proteins . These interactions affect its localization and accumulation, making it essential to understand its transport mechanisms for effective application in biochemical research.

Subcellular Localization

2-Aminopyridine-d6 exhibits specific subcellular localization, which influences its activity and function. It is often localized in cellular compartments such as nucleoli, stress granules, and P-bodies . Understanding its subcellular localization is crucial for studying its effects on cellular processes and identifying potential therapeutic applications.

Eigenschaften

IUPAC Name |

N,N,3,4,5,6-hexadeuteriopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c6-5-3-1-2-4-7-5/h1-4H,(H2,6,7)/i1D,2D,3D,4D/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSNLGPSRYBMBD-UDDMDDBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=NC(=C1[2H])N([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203784-57-0 | |

| Record name | 2-Aminopyridine-d6 naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

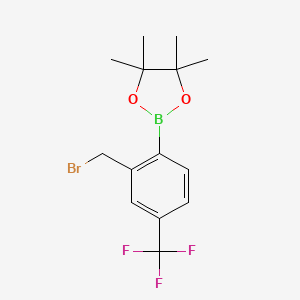

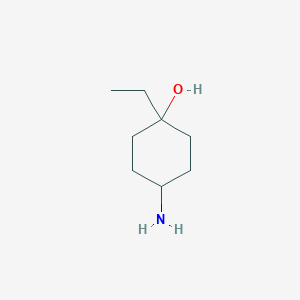

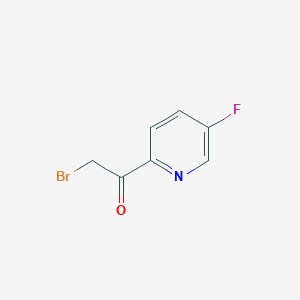

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-bromo-1-tert-butyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B1526670.png)

![3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane](/img/structure/B1526675.png)

![6-Iodo-7-methylimidazo[1,2-a]pyridine](/img/structure/B1526677.png)

![1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1526687.png)

![5-Azaspiro[3.5]nonane-6,8-dione](/img/structure/B1526688.png)